"8-Nitroquinolin-5-amine CAS number and molecular structure"
"8-Nitroquinolin-5-amine CAS number and molecular structure"
An In-Depth Technical Guide to 8-Nitroquinolin-5-amine
This guide provides a comprehensive overview of 8-Nitroquinolin-5-amine, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, molecular structure, synthesis protocols, and potential applications, grounding the discussion in established scientific principles and methodologies.
Section 1: Chemical Identity and Physicochemical Properties
8-Nitroquinolin-5-amine is a quinoline derivative characterized by a nitro group at the 8-position and an amine group at the 5-position. This substitution pattern imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 42606-39-3 | [1] |
| Molecular Formula | C₉H₇N₃O₂ | [1] |
| Molecular Weight | 189.17 g/mol | [1] |
| SMILES | NC1=C2C=CC=NC2=C(=O)C=C1 | [1] |
| Appearance | Pale yellow solid (predicted) | Analogous to related compounds |
| Solubility | Expected to be soluble in organic solvents. | Based on related structures[2][3] |
Note: Experimental data for some properties of 8-Nitroquinolin-5-amine are not widely published. Properties are often inferred from structurally similar compounds like 8-nitroquinoline and other aminoquinolines.
Section 2: Molecular Structure
The molecular architecture of 8-Nitroquinolin-5-amine consists of a bicyclic quinoline core. The electron-withdrawing nitro group at C8 and the electron-donating amine group at C5 create a distinct electronic profile across the aromatic system. This "push-pull" arrangement can influence the molecule's dipole moment, reactivity in electrophilic and nucleophilic substitution reactions, and its ability to engage in intermolecular interactions such as hydrogen bonding.
Caption: 2D Molecular Structure of 8-Nitroquinolin-5-amine.
Section 3: Synthesis and Reactivity
The synthesis of 8-Nitroquinolin-5-amine is not commonly detailed in standard literature, but a logical synthetic pathway can be proposed based on established quinoline chemistry. A plausible approach involves the reduction of a dinitroquinoline precursor or the nitration of an aminoquinoline.
A more direct and historically validated method for creating related structures involves the nitration of quinoline itself. This process typically yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[4][5] Subsequent separation of the 8-nitroquinoline isomer, followed by a second nitration and selective reduction, could theoretically yield the target compound, though this would require careful control of reaction conditions to direct the regiochemistry.
A more feasible pathway would be the selective reduction of 5,8-dinitroquinoline. The challenge in this approach lies in the selective reduction of one nitro group over the other, which can often be achieved by controlling the stoichiometry of the reducing agent and the reaction conditions.
Hypothetical Synthetic Workflow:
Caption: Plausible synthetic workflow for 8-Nitroquinolin-5-amine.
Causality in Synthesis:
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Nitration: The use of a strong acid mixture (H₂SO₄/HNO₃) is essential to generate the nitronium ion (NO₂⁺), the active electrophile. The sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion.
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Regioselectivity: The nitration of quinoline occurs on the benzene ring rather than the pyridine ring, as the pyridine ring is deactivated by the protonated nitrogen atom under the acidic conditions. This results in the 5- and 8-isomers.[4]
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Reduction: The reduction of a nitro group to an amine is a standard transformation. Common reagents include metals in acidic media (e.g., Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C).[5][6][7] The choice of reagent is critical for selectivity if multiple reducible groups are present.
Section 4: Applications in Research and Drug Development
While specific research on 8-Nitroquinolin-5-amine is limited, the quinoline scaffold is a cornerstone in medicinal chemistry. Derivatives of 8-aminoquinoline and 8-hydroxyquinoline have demonstrated a wide range of biological activities.
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Antiparasitic Agents: 8-Aminoquinoline derivatives like primaquine and tafenoquine are well-established antimalarial drugs.[5] The mechanism often involves the generation of reactive oxygen species (ROS) that are toxic to the parasite.
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Anticancer Potential: The related compound, 8-hydroxy-5-nitroquinoline (Nitroxoline), has shown potent anti-cancer activity.[8][9] Its mechanism is linked to the chelation of metal ions and the induction of oxidative stress within cancer cells.[9][10] It is plausible that 8-Nitroquinolin-5-amine could serve as a scaffold for developing new anticancer agents, potentially acting through similar mechanisms.
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Enzyme Inhibition: The quinoline core is present in many enzyme inhibitors. The specific substitution pattern of 8-Nitroquinolin-5-amine could allow it to fit into the active sites of various enzymes, making it a candidate for screening in drug discovery programs.
Potential Mechanism of Action Pathway:
Caption: Hypothesized mechanism of action based on related quinoline compounds.
Section 5: Safety and Handling
No specific safety data sheet (SDS) is publicly available for 8-Nitroquinolin-5-amine. Therefore, it must be handled with extreme caution, assuming it is hazardous. The safety profile can be inferred from related nitroaromatic and aminoaromatic compounds.
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Toxicity: Nitroaromatic compounds are often toxic and can be mutagenic.[11] 8-Nitroquinoline is classified as harmful if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[11][12]
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Handling Precautions:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
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Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[11]
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Self-Validating Protocol for Handling: A self-validating system for handling this compound involves engineering controls (fume hood), administrative controls (Standard Operating Procedures), and mandatory PPE. Any handling should be followed by thorough decontamination of surfaces and equipment. All waste must be disposed of as hazardous chemical waste according to institutional and local regulations.
References
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PubChem . 8-Nitroquinoline. Available at: [Link]
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PrepChem.com . Preparation of 8-aminoquinoline. Available at: [Link]
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Journal of Advance Research in Applied Science . SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Available at: [Link]
-
OEM . 8 Hydroxy 5 Nitroquinoline: Mechanism of Action Explained. Available at: [Link]
-
OEM . Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Available at: [Link]
- Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
-
The Royal Society of Chemistry . Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available at: [Link]
-
National Institutes of Health . Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available at: [Link]
-
MDPI . Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available at: [Link]
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MDPI . Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available at: [Link]
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Wikipedia . 8-Aminoquinoline. Available at: [Link]
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ResearchGate . Technology of Preparing 8Hydroxy5-nitroquinoline. Available at: [Link]
-
ResearchGate . Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]
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